molecular formula C34H56N2O12 B10761860 Seloken

Seloken

Cat. No.: B10761860
M. Wt: 684.8 g/mol
InChI Key: YGULWPYYGQCFMP-UHFFFAOYSA-N
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Description

Metoprolol tartrate is a selective beta-1 adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases. It is commonly prescribed for conditions such as hypertension, angina pectoris, and heart failure. Metoprolol tartrate is also used to reduce the risk of mortality following a myocardial infarction and to manage symptoms of arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metoprolol tartrate is synthesized through a multi-step process. The synthesis begins with the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield 1-(4-(2-methoxyethyl)phenoxy)-3-(isopropylamino)-2-propanol. The final step involves the formation of the tartrate salt by reacting the free base with tartaric acid .

Industrial Production Methods

In industrial settings, metoprolol tartrate is produced using large-scale batch or continuous processes. The synthesis involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including crystallization, filtration, and drying, to obtain the desired pharmaceutical-grade compound .

Chemical Reactions Analysis

Types of Reactions

Metoprolol tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of metoprolol, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Metoprolol tartrate has a wide range of scientific research applications:

Mechanism of Action

Metoprolol tartrate exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the heart rate, cardiac output, and blood pressure, thereby decreasing the oxygen demand of the heart muscle. The compound also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects. At higher concentrations, metoprolol can also block beta-2 adrenergic receptors, affecting bronchial and vascular smooth muscle .

Comparison with Similar Compounds

Metoprolol tartrate is often compared with other beta-blockers such as:

Uniqueness

Metoprolol tartrate is unique due to its selective beta-1 adrenergic receptor blocking activity, which provides targeted cardiovascular effects with fewer respiratory side effects compared to non-selective beta-blockers .

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGULWPYYGQCFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56392-17-7
Record name Metoprolol tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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